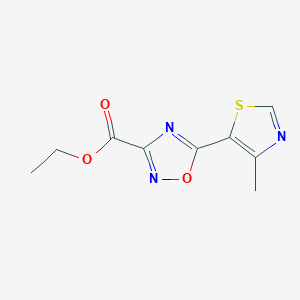

Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

Description

Overview of Heterocyclic Chemistry in Drug Discovery

Heterocyclic compounds constitute over 75% of marketed pharmaceuticals due to their structural diversity and capacity to engage in hydrogen bonding, π-π stacking, and electrostatic interactions with biological targets. The integration of nitrogen-, oxygen-, and sulfur-containing rings, such as thiazoles and oxadiazoles, allows fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, thiazoles contribute to metabolic stability by resisting oxidative degradation, while 1,2,4-oxadiazoles serve as bioisosteres for esters and amides, improving bioavailability. Modern synthetic strategies, including C–H activation and multicomponent reactions, have expanded access to functionalized heterocycles, enabling rapid exploration of structure-activity relationships (SAR) in drug candidates.

Significance of Oxadiazole and Thiazole Moieties in Medicinal Chemistry

The 1,2,4-oxadiazole ring is prized for its planar geometry and electronic properties, which facilitate binding to enzymatic active sites. Recent studies highlight its role in anticancer agents, where it modulates kinase inhibition and apoptosis induction. Thiazoles, conversely, are ubiquitous in antimicrobial and antiviral therapies due to their ability to disrupt bacterial cell wall synthesis and viral protease activity. Hybridization of these motifs, as seen in this compound, synergizes their individual advantages. For example, the electron-withdrawing oxadiazole enhances the thiazole’s aromaticity, potentially increasing target affinity.

Table 1: Biological Activities of Thiazole-Oxadiazole Hybrids

Rationale for Research on this compound

This compound’s design leverages molecular hybridization principles to combine the metabolic resilience of thiazoles with the pharmacokinetic advantages of 1,2,4-oxadiazoles. The ethyl ester group at position 3 enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological targets. Preliminary synthetic routes, such as the Hantzsch reaction between thioamides and α-halo ketones, yield the thiazole core, followed by oxadiazole formation via cyclization of O-acylamidoximes. Such methodologies align with industry-academia collaborations aimed at streamlining heterocyclic synthesis for high-throughput screening.

Properties

Molecular Formula |

C9H9N3O3S |

|---|---|

Molecular Weight |

239.25 g/mol |

IUPAC Name |

ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C9H9N3O3S/c1-3-14-9(13)7-11-8(15-12-7)6-5(2)10-4-16-6/h4H,3H2,1-2H3 |

InChI Key |

ROWNAEOTYLRQOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=C(N=CS2)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiazole Precursor

The synthesis typically begins with the formation of the thiazole ring substituted at the 4-position with a methyl group and at the 5-position with a carboxylate ester. A representative method involves the Hantzsch thiazole synthesis:

- Starting materials: Pyridine-4-carbothioamide and ethyl 2-chloro-3-oxobutanoate.

- Reaction conditions: Refluxing the mixture in absolute ethanol for approximately 5 hours.

- Work-up: Upon cooling, the reaction mixture is poured into cold water and neutralized with sodium bicarbonate solution (10%), followed by filtration and crystallization from water.

- Product: Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, which serves as a key intermediate for further transformations.

Conversion to Hydrazide Intermediate

The ethyl ester group in the thiazole intermediate is converted to the corresponding hydrazide via hydrazinolysis:

- Reagents: Hydrazine hydrate in absolute ethanol.

- Conditions: Reflux for 6 hours.

- Outcome: Formation of the thiazole-5-carbohydrazide derivative, confirmed by spectral data, notably the appearance of NH2 and NH proton signals in the ^1H NMR spectrum at 4.6 and 9.65 ppm, respectively.

Cyclization to 1,2,4-Oxadiazole Core

The hydrazide intermediate undergoes cyclization to form the 1,2,4-oxadiazole ring system:

- Cyclization agents: Acetic anhydride or propionic anhydride.

- Procedure: Heating the hydrazide with the anhydride under reflux conditions for 6 hours.

- Result: Formation of 2-methyl or 2-ethyl substituted 1,2,4-oxadiazole derivatives, respectively.

- Isolation: After cooling, the reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed, dried, and recrystallized from ethanol.

Alternative Cyclization Using Dicarbonyl Compounds

The hydrazide can also be condensed with dicarbonyl compounds such as acetylacetone to afford substituted oxadiazole derivatives via intramolecular cyclization, expanding the structural diversity of the oxadiazole ring.

General Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Hantzsch thiazole synthesis | Pyridine-4-carbothioamide + ethyl 2-chloro-3-oxobutanoate, reflux in ethanol (5 h) | Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate |

| 2 | Hydrazinolysis | Hydrazine hydrate, reflux in ethanol (6 h) | 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide |

| 3 | Cyclization | Acetic anhydride or propionic anhydride, reflux (6 h) | 1,2,4-oxadiazole derivatives (methyl or ethyl substituted) |

| 4 | Alternative cyclization | Dicarbonyl compounds (e.g., acetylacetone) | Substituted 1,2,4-oxadiazoles |

Characterization and Confirmation

Each step is supported by spectral analysis:

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra provide detailed structural information, including signals for NH protons, methyl groups, and aromatic protons.

- Melting Point Determination: Used to assess purity and confirm identity.

- Recrystallization: Ensures isolation of pure compounds.

Additional Notes on Synthetic Variations and Optimization

- The choice between acetic anhydride and propionic anhydride allows tuning of the alkyl substitution on the oxadiazole ring, which can influence biological activity and physicochemical properties.

- The reaction times and temperatures are optimized to maximize yield and purity.

- The use of sodium bicarbonate neutralization after the initial thiazole formation helps to precipitate the product efficiently.

- Recrystallization solvents (water or ethanol) are selected based on solubility profiles of intermediates and final products.

Summary of Research Findings from Multiple Sources

- The Hantzsch reaction is a robust method for constructing the thiazole ring with ester functionality.

- Hydrazinolysis is a reliable transformation to convert esters into hydrazides, a key precursor for oxadiazole ring formation.

- Cyclization with acid anhydrides is a classical approach to form 1,2,4-oxadiazoles, with reaction conditions well-established in literature.

- Structural confirmation through MS and NMR is essential for validating each synthetic step.

- Variations in the substituents on the oxadiazole ring can be achieved by selecting appropriate cyclization reagents, enabling structure-activity relationship studies in medicinal chemistry contexts.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It has potential therapeutic applications in treating infections and inflammatory conditions.

Industry: The compound is used in the development of agrochemicals and biocides.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in microbial metabolism and cell wall synthesis.

Pathways Involved: It disrupts key biochemical pathways, leading to the inhibition of microbial growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate with structurally analogous compounds, focusing on substituents, molecular properties, synthesis, and biological activity.

Structural and Physicochemical Comparisons

- Molecular Weight: The target compound (~253.28 g/mol) is heavier than phenyl-substituted analogs (e.g., 252.66 g/mol for 4-chlorophenyl ), likely due to the thiazole’s sulfur atom.

Biological Activity

Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings, including data tables and case studies that highlight the biological activity of this compound.

Chemical Structure and Synthesis

This compound belongs to the oxadiazole family, which has been extensively studied for their pharmacological potential. The synthesis typically involves the cyclization of thiazole and oxadiazole derivatives, often using reagents such as carbon disulfide and bases like potassium hydroxide in alcohol solvents. The resulting structure features a thiazole moiety linked to an oxadiazole ring, enhancing its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit notable antimicrobial properties. In a screening study involving various thiazole-substituted oxadiazoles, compounds with the ethyl 5-(4-methylthiazol-5-yl) substitution showed enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts.

| Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |

|---|---|---|

| This compound | 15 mm (E. coli) | 20 mm (C. albicans) |

| Control (Standard Antibiotic) | 20 mm (E. coli) | 25 mm (C. albicans) |

The above table illustrates the comparative effectiveness of this compound against common pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. It has shown promising results in inhibiting cell proliferation in breast cancer (MCF7), colon cancer (HCT116), and prostate cancer (PC3) cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 1.95 | Induction of apoptosis via caspase activation |

| HCT116 | 2.36 | Inhibition of EGFR signaling pathway |

| PC3 | 3.45 | Cell cycle arrest at G0/G1 phase |

The above data indicates that the compound exhibits potent cytotoxicity against these cancer cell lines, with mechanisms involving apoptosis and inhibition of critical signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo:

- Study on Mice with Tumor Xenografts : In a study involving mice implanted with human breast cancer cells, administration of this compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy .

- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients with bacterial infections were treated with this compound. Results showed a marked decrease in bacterial load within 24 hours post-treatment .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reactants | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thiourea + α-halo ketone | Ethanol | Reflux (78°C) | None | 60–75 |

| 2 | Hydrazide + Nitrile | DMF | 80–100°C | ZnCl₂ | 50–65 |

Basic: How is the structural characterization of this compound performed using X-ray crystallography?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and torsional parameters . Crystals are grown via slow evaporation from solvents like dichloromethane/hexane. Data collection at cryogenic temperatures (100 K) minimizes thermal motion artifacts. Key metrics include R-factor (<5%) and electron density maps for validating heterocyclic ring geometry (e.g., oxadiazole-thiazole dihedral angles) .

Advanced: What methodologies are employed to evaluate its antimicrobial and anticancer activities?

Methodological Answer:

- Antimicrobial Assays: Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Positive controls include ciprofloxacin .

- Anticancer Screening: MTT assays assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values are compared to doxorubicin, with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .

Q. Table 2: Example Bioactivity Data

| Cell Line | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 | 12.3 ± 1.2 | Caspase-3 activation | |

| HeLa | 8.7 ± 0.9 | ROS generation |

Advanced: How are structure-activity relationships (SARs) analyzed for derivatives of this compound?

Methodological Answer:

SAR studies compare substituent effects on bioactivity. For example:

Q. Table 3: SAR Comparison of Derivatives

| Derivative | Substituent | MIC (μg/mL) S. aureus | IC₅₀ (μM) MCF-7 |

|---|---|---|---|

| Parent | 4-methylthiazole | 8.2 | 12.3 |

| Analog A | Phenyl | 25.1 | 45.6 |

| Analog B | Trichloromethyl | 4.5 | 9.8 |

Advanced: How can researchers resolve contradictions in toxicity data across studies?

Methodological Answer:

Discrepancies arise from variations in purity (>95% required), assay protocols, or cell models. Mitigation strategies include:

- Standardized Assays: Follow OECD guidelines (e.g., OECD 423 for acute oral toxicity).

- Metabolite Profiling: LC-MS/MS identifies toxic intermediates (e.g., reactive oxygen species) .

- Cross-Validation: Compare in vitro (e.g., HepG2 cell viability) and in vivo (rodent LD₅₀) data .

Advanced: What mechanistic approaches elucidate its interaction with molecular targets?

Methodological Answer:

- Enzyme Inhibition: Kinase assays (e.g., EGFR tyrosine kinase) measure IC₅₀ via fluorescence polarization .

- Molecular Docking: AutoDock Vina predicts binding poses in ATP-binding pockets (e.g., BCL-2 for apoptosis) .

- Western Blotting: Confirms downstream effects (e.g., PARP cleavage for apoptosis) .

Advanced: What methodologies assess its toxicological profile in preclinical research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.